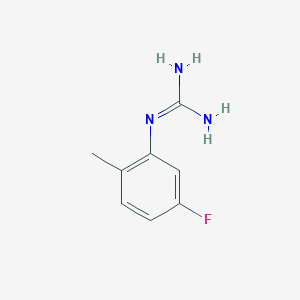

1-(5-Fluoro-2-methylphenyl)guanidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-fluoro-2-methylphenyl)guanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN3/c1-5-2-3-6(9)4-7(5)12-8(10)11/h2-4H,1H3,(H4,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWICFTQITCIWQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)N=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N 5 Fluoro 2 Methylphenyl Guanidine

Classical and Contemporary Approaches to Guanidine (B92328) Core Formation

The synthesis of guanidines is a mature field in organic chemistry, with methods classifiable into two primary mechanistic categories: nucleophilic substitution and nucleophilic addition. researchgate.net These approaches involve the reaction of an amine with a "guanylating agent," a reagent that provides the central carbon and the remaining nitrogen atoms of the guanidine group. rsc.orgresearchgate.net

Nucleophilic Substitution Pathways in Guanidine Synthesis

Nucleophilic substitution is a cornerstone of classical guanidine synthesis. researchgate.net This pathway involves an amine, such as 5-fluoro-2-methylaniline, attacking a guanylating agent and displacing a leaving group. researchgate.net Common reagents that operate via this mechanism include:

Thioureas and Isothioureas: Thioureas are frequently used precursors, often activated by conversion into a better leaving group. rsc.org For instance, N,N'-diprotected thioureas (commonly with tert-butoxycarbonyl, or Boc groups) can be activated with reagents like mercuric chloride or Mukaiyama's reagent to facilitate reaction with an amine. rsc.orgresearchgate.net S-alkylisothioureas, such as the widely used 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-isothiourea, are also highly effective guanylating agents that react with amines to form protected guanidines. rsc.org

Pyrazole (B372694) Carboxamidines: Reagents like 1H-pyrazole-1-carboxamidine, often with protecting groups and an electron-withdrawing group on the pyrazole ring, serve as excellent guanylating agents. rsc.org The pyrazole moiety is a good leaving group, enabling the reaction with amines under milder conditions compared to some older methods. rsc.org An optimized reagent in this class is 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC), which has proven efficient for preparing a wide range of guanidines. thieme-connect.comorganic-chemistry.org

Other Reagents: Amidine sulfonic acids and derivatives of benzotriazole (B28993) or imidazole (B134444) also function through nucleophilic displacement pathways, offering moderate to high yields under mild conditions. researchgate.netrsc.org More recently, a strategy involving the conversion of guanidines into guanidine cyclic diimide (GCDI) structures has been developed. This activation method destabilizes the guanidine's resonance and makes the central carbon susceptible to nucleophilic substitution by various amines and alcohols. nih.govorganic-chemistry.orgacs.org

Nucleophilic Addition Mechanisms in Guanidine Formation

Nucleophilic addition reactions represent another major route to the guanidine core. researchgate.net In this mechanism, the amine precursor adds across a C=N double bond within the guanylating agent.

Carbodiimides: The addition of amines to carbodiimides is a direct and atom-economical method for synthesizing N,N',N''-trisubstituted guanidines. researchgate.netrsc.org However, the reaction of less nucleophilic aromatic amines can be sluggish and may require catalysis. rsc.org Lewis acids or transition metal catalysts can be employed to activate the carbodiimide (B86325), making it more susceptible to attack by the amine. rsc.org

Cyanamides: The reaction of amines with cyanamides is a fundamental method for forming the guanidine linkage. researchgate.netrsc.org This reaction can be catalyzed by acids or metal salts, such as scandium(III) triflate, which allows the reaction to proceed under mild conditions, even in water. organic-chemistry.org

Precursor Chemistry and Reactant Optimization for N-(5-Fluoro-2-methylphenyl)guanidine Assembly

The primary precursor for the synthesis of N-(5-Fluoro-2-methylphenyl)guanidine is the amine 5-fluoro-2-methylaniline . The electronic properties of this precursor—specifically the presence of an electron-withdrawing fluorine atom and an electron-donating methyl group on the aromatic ring—and its steric hindrance must be considered when selecting a synthetic route and optimizing reaction conditions.

Optimization of the synthesis generally revolves around several key factors:

Protecting Groups: The high basicity of guanidines can complicate purification. Therefore, many synthetic strategies install protecting groups, most commonly the Boc group, onto the guanylating agent. rsc.orgresearchgate.net These groups reduce the basicity of the intermediate and final products, facilitating handling and purification, and can be removed in a final deprotection step. mdpi.com

Activating Agents: When using thiourea-based precursors, an activating agent is essential. While mercuric chloride has been traditionally used, its toxicity has led to the development of greener alternatives like cyanuric chloride (TCT), which can activate di-Boc-thiourea without a significant loss in reactivity. organic-chemistry.org

Catalysis: For reactions involving less reactive amines like 5-fluoro-2-methylaniline, catalysis is crucial. This is particularly true for additions to carbodiimides, where catalysts are needed to achieve good yields. rsc.org

Reaction Conditions: Optimization of temperature, solvent, and reaction time is standard. Microwave-assisted synthesis has been shown to accelerate amidination reactions, reducing reaction times significantly. organic-chemistry.org

Strategic Application of Guanilylating Reagents in Fluoroaryl Guanidine Synthesis

The synthesis of fluoroaryl guanidines, such as N-(5-Fluoro-2-methylphenyl)guanidine, requires careful selection of the guanylating reagent to overcome the potentially reduced nucleophilicity of the fluoroaryl amine.

Triflylguanidines have become popular for their ability to guanylate weakly nucleophilic amines. rsc.org Similarly, pyrazole-based reagents like N,N′-bis-Boc-1-pyrazole-1-carboxamidine and 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC) are highly effective. rsc.orgthieme-connect.com DMNPC, for example, reacts with amines to produce nitroguanidines in high yields (80-85%), which can then be converted to the final guanidine via hydrogenolysis. thieme-connect.com This two-step process is often clean and efficient. organic-chemistry.org

The use of N,N′-di-Boc-S-methylisothiourea is another robust strategy, particularly for amines that are deactivated electronically or sterically. researchgate.netnih.gov The choice of reagent is strategic, balancing factors like reactivity, cost, safety (avoiding toxic metals like mercury), and the number of synthetic steps required. rsc.org

Below is a table summarizing common guanylating reagents applicable to fluoroaryl amine precursors.

| Reagent Class | Specific Example | Activation/Reaction Type | Advantages | Disadvantages |

| Isothioureas | N,N′-di-Boc-S-methylisothiourea | Nucleophilic Substitution | High efficiency, good for deactivated amines. researchgate.netresearchgate.net | Often requires an activator like HgCl₂. rsc.org |

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide (DCC) | Nucleophilic Addition | Atom economical. rsc.org | May require catalysis for aromatic amines. rsc.org |

| Pyrazole Carboxamidines | DMNPC | Nucleophilic Substitution | High yields, mild conditions. thieme-connect.com | Two-step process involving a nitro intermediate. thieme-connect.comorganic-chemistry.org |

| Triflyl Guanidines | N,N′-di-Boc-N′′-triflylguanidine | Nucleophilic Substitution | Effective for weakly nucleophilic amines. rsc.org | Limited by the availability of starting materials. rsc.org |

| Cyanamides | Cyanamide (B42294) | Nucleophilic Addition | Simple reagent, can be used in water. organic-chemistry.org | Requires catalysis (e.g., Sc(OTf)₃). organic-chemistry.org |

Methodological Advancements and Green Chemistry Principles in Synthesis

Modern organic synthesis emphasizes the development of more efficient and environmentally benign methods. The synthesis of guanidines has benefited significantly from these advancements.

Green Chemistry Principles: The application of green chemistry to guanidine synthesis aims to reduce environmental impact. This includes:

Catalysis: Using non-toxic, reusable catalysts like nanocrystalline ZnO or even guanidine hydrochloride itself as an organocatalyst. researchgate.netrsc.orgtandfonline.com Photocatalysts have also been used to convert thioureas to guanidines using visible light in a water-ethanol mixture. organic-chemistry.org

Alternative Solvents and Conditions: Performing reactions in greener solvents like water or under solvent-free conditions significantly reduces waste. organic-chemistry.org

Energy Efficiency: The use of microwave irradiation can dramatically shorten reaction times and improve energy efficiency. rsc.org

Renewable Feedstocks: On a broader horizon, research into the photosynthetic production of guanidine from CO₂ and nitrogen sources in engineered cyanobacteria points towards a future of truly sustainable chemical manufacturing. rsc.org These green principles could be readily applied to the synthesis of N-(5-Fluoro-2-methylphenyl)guanidine to create a more sustainable and efficient process.

Fundamental Chemical Reactivity and Mechanistic Investigations of N 5 Fluoro 2 Methylphenyl Guanidine

Probing the Intrinsic Basicity and Protonation Equilibria of the Guanidine (B92328) Moiety

The guanidine group is one of the strongest organic bases in its neutral form. scripps.edu This high basicity is attributed to the remarkable resonance stabilization of its conjugate acid, the guanidinium (B1211019) cation. rsc.orgchemzipper.com Upon protonation, the positive charge is delocalized over all three nitrogen atoms, an arrangement that significantly enhances its stability. stackexchange.comwikipedia.org The protonation state of a guanidine derivative is crucial as it dictates key physicochemical properties like lipophilicity, solubility, and the ability to interact with biological targets. rsc.org

The basicity of guanidine can be finely tuned by the nature of the substituents attached to its nitrogen atoms. Arylguanidines, for instance, are an important class of compounds whose basicity is influenced by the electronic properties of the substituents on the aromatic ring. rsc.org Electron-donating groups generally increase basicity, while electron-withdrawing groups decrease it. masterorganicchemistry.com

The pKa value is a quantitative measure of a compound's basicity. While the pKa of the unsubstituted guanidinium ion is approximately 13.6 in water, the introduction of an aryl group significantly alters this value. rsc.orgwikipedia.org For N-(5-Fluoro-2-methylphenyl)guanidine, the fluoro and methyl groups on the phenyl ring will modulate the basicity of the guanidine moiety through a combination of inductive and steric effects.

Interactive Table: Estimated Substituent Effects on the Basicity of N-Arylguanidines

| Substituent | Position on Phenyl Ring | Electronic Effect | Expected Impact on pKa |

| Fluoro | meta | -I (Inductive) | Decrease |

| Methyl | ortho | +I (Inductive), Steric | Increase (Inductive), Decrease (Steric) |

| Combined Effect | 5-Fluoro-2-methyl | Competing effects | Overall decrease likely |

Note: This table provides a qualitative estimation of the substituent effects. The actual pKa would require experimental determination.

The protonation equilibrium of N-(5-Fluoro-2-methylphenyl)guanidine will favor the formation of the guanidinium ion in acidic to neutral conditions, a common characteristic of most guanidine-containing compounds under physiological pH. rsc.orgnih.gov The precise position of this equilibrium is a function of the solution's pH and the compound's pKa.

Influence of the Fluoro-2-methylphenyl Substituent on Guanidine Reactivity

The reactivity of the guanidine moiety in N-(5-Fluoro-2-methylphenyl)guanidine is significantly influenced by the electronic and steric nature of the 5-fluoro-2-methylphenyl substituent. These substituent effects can modulate the nucleophilicity of the guanidine nitrogen atoms and the stability of reaction intermediates and transition states.

The fluorine atom at the 5-position (meta to the guanidino group) primarily exerts an electron-withdrawing inductive effect (-I). This effect reduces the electron density on the guanidine nitrogen atoms, thereby decreasing their nucleophilicity and basicity. nih.gov In contrast, the methyl group at the 2-position (ortho to the guanidino group) has a dual influence. It has a weak electron-donating inductive effect (+I) that would slightly increase electron density. nih.gov However, its position ortho to the point of attachment introduces significant steric hindrance. wwu.edunumberanalytics.com This steric bulk can impede the approach of reactants to the guanidine nitrogen atoms, potentially slowing down reaction rates. wwu.edursc.org

Reaction Kinetics and Thermodynamic Considerations in Guanidine Transformations

The kinetics and thermodynamics of reactions involving guanidines are critical for understanding their transformation pathways and for their application in dynamic covalent chemistry. rsc.org Studies on thermal guanidine metathesis (TGM), a reversible reaction involving the exchange of N-substituents, have shown that both steric and electronic factors play a crucial role in determining equilibrium positions and reaction rates. wwu.edursc.org

For N-(5-Fluoro-2-methylphenyl)guanidine, the rate of its transformations would be influenced by the stability of any intermediates and transition states. The electron-withdrawing fluoro group could stabilize anionic character in a transition state, while the steric bulk of the ortho-methyl group would likely increase the activation energy for reactions requiring a specific geometry at the reaction center. wwu.edunumberanalytics.com

Thermodynamically, the stability of the products relative to the reactants dictates the position of the equilibrium. In reactions such as TGM, the equilibrium often favors the formation of the less sterically hindered guanidine. wwu.edursc.org Therefore, in a reaction mixture, the equilibrium might shift away from the more sterically congested N-(5-Fluoro-2-methylphenyl)guanidine.

Interactive Table: Predicted Influence of Substituents on Reaction Parameters

| Substituent | Effect | Influence on Reaction Kinetics | Influence on Thermodynamics |

| 5-Fluoro | Electron-withdrawing | May stabilize anionic transition states, potentially altering reaction rates. | Can influence the relative stability of reactants and products based on electronic interactions. |

| 2-Methyl | Steric hindrance | Likely increases activation energy, leading to slower reaction rates. wwu.edu | Can destabilize the molecule, shifting equilibrium towards less hindered products. wwu.edu |

Elucidation of Reaction Mechanisms Involving the N-(5-Fluoro-2-methylphenyl)guanidine Scaffold

The mechanistic pathways for reactions involving the N-(5-Fluoro-2-methylphenyl)guanidine scaffold can be diverse, depending on the reaction conditions and the nature of the other reactants. Guanidines can act as nucleophilic catalysts, bases, or participate in more complex transformations. rsc.orgresearchgate.net

One plausible mechanism for reactions involving this guanidine is through a dissociative pathway, particularly in thermal reactions like metathesis. wwu.edursc.org This mechanism involves the reversible dissociation of the guanidine into a carbodiimide (B86325) and an amine. The presence of the aryl substituent is often crucial for this type of reactivity. wwu.edursc.org For N-(5-Fluoro-2-methylphenyl)guanidine, this would involve the formation of 5-fluoro-2-methylphenylcarbodiimide and ammonia (B1221849) or an amine.

In its role as a catalyst, the guanidine can activate substrates through hydrogen bonding via its N-H protons or by acting as a Brønsted-Lowry base to deprotonate a substrate. rsc.org The resulting guanidinium ion can then participate in the catalytic cycle. The specific mode of action would be influenced by the substituents on the phenyl ring.

Furthermore, computational studies on related N-aryl systems suggest that the reaction mechanism can be significantly affected by the electronic nature of the substituents. nih.govorganic-chemistry.org For instance, the electron-withdrawing fluorine atom could influence the energetics of charge-separated intermediates or transition states that may form during a reaction.

Derivatization Strategies and Chemical Transformations of N 5 Fluoro 2 Methylphenyl Guanidine

Synthesis and Characterization of N-Substituted Guanidinium (B1211019) Salts

The nitrogen atoms of the guanidine (B92328) group in N-(5-Fluoro-2-methylphenyl)guanidine serve as nucleophilic centers for the introduction of various substituents. The synthesis of N-substituted guanidinium salts is a fundamental strategy to modulate the compound's steric and electronic properties.

Research Findings:

The alkylation of N-arylguanidines can be achieved through reactions with alkyl halides, a common and direct method for forming C-N bonds. nih.govnih.gov For instance, treatment of N-(5-Fluoro-2-methylphenyl)guanidine with electrophiles like methyl iodide or benzyl (B1604629) bromide in the presence of a non-nucleophilic base would likely yield the corresponding N'- or N''-alkylated guanidinium salts. The regioselectivity of the alkylation would be influenced by the steric hindrance imposed by the 2-methylphenyl group and the electronic nature of the guanidine nitrogens.

Alternatively, metal-catalyzed N-alkylation using alcohols offers a more atom-economical approach. nih.govorganic-chemistry.org Nickel- or ruthenium-based catalysts can facilitate a "borrowing hydrogen" mechanism, where an alcohol is temporarily oxidized to an aldehyde in situ, which then undergoes reductive amination with the guanidine. nih.gov

Furthermore, the synthesis of N'-aryl derivatives could be explored through C-N coupling reactions, although these are typically more challenging with the electron-rich guanidine nucleophile. nih.gov Metal-free approaches using hypervalent iodine reagents, such as aryl(TMP)iodonium salts, have emerged as a viable method for the N-arylation of various nitrogen-containing heterocycles and could potentially be adapted for this purpose. nih.gov

The characterization of these newly formed guanidinium salts would rely on standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy would confirm the addition of the new substituent and identify the site of substitution, while high-resolution mass spectrometry (HRMS) would verify the elemental composition.

Table 1: Proposed Synthesis of N-Substituted Guanidinium Salts

| Reactant | Reagent/Conditions | Hypothetical Product | Substitution Type |

|---|---|---|---|

| N-(5-Fluoro-2-methylphenyl)guanidine | Methyl iodide, K₂CO₃, Acetonitrile | N-(5-Fluoro-2-methylphenyl)-N'-methylguanidinium iodide | N-Alkylation |

| N-(5-Fluoro-2-methylphenyl)guanidine | Benzyl bromide, NaH, DMF | N-(5-Fluoro-2-methylphenyl)-N'-benzylguanidinium bromide | N-Alkylation |

| N-(5-Fluoro-2-methylphenyl)guanidine | Ethanol, [Ru(p-cymene)Cl₂]₂, Base | N-(5-Fluoro-2-methylphenyl)-N'-ethylguanidinium salt | N-Alkylation (via Borrowing Hydrogen) |

| N-(5-Fluoro-2-methylphenyl)guanidine | Phenylboronic acid, Cu(OAc)₂, Pyridine | N-(5-Fluoro-2-methylphenyl)-N'-phenylguanidinium salt | N-Arylation |

Cyclization Reactions and Ring-Forming Processes Involving the Guanidine Core

The guanidine moiety is a versatile precursor for the synthesis of a wide array of nitrogen-containing heterocycles. Cyclization reactions provide a pathway to rigidify the structure and introduce new functionalities, which is of significant interest in drug discovery and materials science.

Research Findings:

The reaction of N-arylguanidines with bifunctional electrophiles is a well-established route to five- and six-membered rings. For example, condensation with α-haloketones or α-haloesters would be expected to yield substituted 2-aminoimidazoles. Similarly, reaction with β-dicarbonyl compounds, such as acetylacetone (B45752) or diethyl malonate, under acidic or basic conditions could lead to the formation of substituted 2-aminopyrimidines.

A particularly relevant transformation is the synthesis of benzimidazoles. While typically formed from o-phenylenediamines, related cyclization strategies could be envisioned. nih.govscholarsresearchlibrary.com For example, an intramolecular cyclization could potentially be induced if a suitable electrophilic center is introduced onto the 2-methyl group of the aromatic ring through a prior functionalization step. More direct approaches involve the reaction of N-arylguanidines with reagents that facilitate ring closure onto the aromatic system. nih.gov

Recent advances have demonstrated the electrophile-induced cyclization of N-arylpropynamides to yield quinolinones, highlighting how the electronic properties of the aryl group and the reaction conditions can direct the formation of different heterocyclic cores. researchgate.net Adapting such strategies by first acylating one of the guanidine nitrogens in N-(5-Fluoro-2-methylphenyl)guanidine could open pathways to novel fused heterocyclic systems.

Table 2: Proposed Cyclization Reactions of the Guanidine Core

| Bifunctional Reagent | Reaction Conditions | Hypothetical Heterocyclic Product |

|---|---|---|

| α-Bromophenacyl bromide | Base (e.g., NaHCO₃), Ethanol, Reflux | 1-(5-Fluoro-2-methylphenyl)-4-phenyl-1H-imidazol-2-amine |

| Acetylacetone | Acid catalyst (e.g., HCl), Reflux | 4,6-Dimethyl-N-(5-fluoro-2-methylphenyl)pyrimidin-2-amine |

| Diethyl malonate | Base (e.g., NaOEt), Ethanol, Reflux | 2-Amino-1-(5-fluoro-2-methylphenyl)pyrimidine-4,6(1H,5H)-dione |

| Hexafluoroacetylacetone | Methanol, Room Temperature | N-(5-Fluoro-2-methylphenyl)-4,6-bis(trifluoromethyl)pyrimidin-2-amine |

Regioselective Functionalization of the Aromatic Ring in N-(5-Fluoro-2-methylphenyl)guanidine

Modifying the aromatic ring offers a powerful avenue for fine-tuning the electronic and steric profile of the molecule. The outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring: the fluoro, methyl, and guanidino groups.

Research Findings:

The directing effects of substituents in electrophilic aromatic substitution are well-documented. wikipedia.orgcognitoedu.org The methyl group (-CH₃) is a weakly activating, ortho, para-director due to positive inductive and hyperconjugation effects. cognitoedu.org The fluorine atom (-F) is a deactivating, ortho, para-director; its strong negative inductive effect outweighs its positive resonance effect. wikipedia.org The guanidino group, being rich in nitrogen lone pairs, is expected to be a strongly activating, ortho, para-director via a powerful resonance effect, provided the reaction is not conducted under strongly acidic conditions that would lead to its protonation. A protonated guanidinium group would become a strongly deactivating, meta-director.

In N-(5-Fluoro-2-methylphenyl)guanidine, the positions ortho and para to the substituents are key.

Position 3: ortho to the methyl group and meta to the fluoro and guanidino groups.

Position 4: para to the methyl group and ortho to the fluoro group.

Position 6: ortho to both the guanidino and fluoro groups.

Considering the interplay of these effects under neutral or mildly basic conditions, the guanidino group is the most powerful activating group, followed by the methyl group. youtube.comorganicchemistrytutor.com Therefore, electrophilic attack would be most favored at the positions activated by these groups. Position 6 is sterically hindered by the adjacent guanidino group. Position 4 is strongly activated by the para-directing methyl group and the ortho-directing fluoro group. Therefore, electrophilic substitution is most likely to occur at position 4. Reactions such as nitration (using HNO₃/H₂SO₄, which would protonate the guanidine and likely direct meta to it), halogenation (e.g., Br₂ in acetic acid), or Friedel-Crafts acylation would serve as probes for this reactivity.

Table 3: Predicted Regioselective Functionalization of the Aromatic Ring

| Reaction | Reagents | Predicted Major Product | Predicted Position of Substitution |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | N-(4-Bromo-5-fluoro-2-methylphenyl)guanidine | C4 |

| Nitration | HNO₃, H₂SO₄ | N-(5-Fluoro-2-methyl-3-nitrophenyl)guanidine | C3 (meta to protonated guanidinium) |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | N-(4-Acetyl-5-fluoro-2-methylphenyl)guanidine | C4 |

| Sulfonation | Fuming H₂SO₄ | 2-Guanidino-4-fluoro-5-methylbenzenesulfonic acid | C4 |

Construction of Poly-Guanidinium Systems and Extended Chemical Architectures

The development of polymers featuring guanidinium side chains is an active area of research, driven by their applications as antimicrobial agents, gene delivery vectors, and components of covalent adaptable networks. acs.orgmagtech.com.cnwwu.edu N-(5-Fluoro-2-methylphenyl)guanidine can serve as a building block for such macromolecular structures.

Research Findings:

Several strategies exist for creating guanidine-containing polymers. magtech.com.cnroutledge.com One common approach is the post-polymerization modification of a precursor polymer. For instance, a polymer with reactive side chains, such as a polycarbodiimide, can be treated with amines to form guanidine crosslinks or side groups. wwu.edu

A more direct method involves the polymerization of a monomer that already contains the guanidinium group. youtube.comyoutube.com To apply this to N-(5-Fluoro-2-methylphenyl)guanidine, the parent molecule would first need to be functionalized with a polymerizable group, such as a vinyl, styrenyl, or acrylate (B77674) moiety. This could be achieved by N-alkylation with a suitable reagent, for example, 4-vinylbenzyl chloride or acryloyl chloride (after protecting other reactive sites). The resulting monomer could then undergo radical polymerization to yield a poly-guanidinium system where the specific N-(5-fluoro-2-methylphenyl)guanidinium unit is repeated along the polymer backbone. The synthesis of such polymers often involves techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to control molecular weight and achieve low polydispersity. magtech.com.cn

These polymeric materials would possess unique properties conferred by the fluorinated aryl substituent, potentially influencing their solubility, thermal stability, and biological activity.

Table 4: Proposed Pathway to a Poly-Guanidinium System

| Step | Reactants | Reagents/Conditions | Hypothetical Product |

|---|---|---|---|

| Monomer Synthesis | N-(5-Fluoro-2-methylphenyl)guanidine, 4-Vinylbenzyl chloride | Base (e.g., K₂CO₃), Acetonitrile | N-(5-Fluoro-2-methylphenyl)-N'- (4-vinylbenzyl)guanidinium chloride (Monomer) |

| Polymerization | Monomer from previous step | AIBN (initiator), Toluene, 70°C | Poly[N-(5-fluoro-2-methylphenyl)-N'- (4-vinylbenzyl)guanidinium chloride] |

Theoretical and Computational Investigations of N 5 Fluoro 2 Methylphenyl Guanidine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are instrumental in elucidating the fundamental electronic structure and three-dimensional geometry of molecules like N-(5-Fluoro-2-methylphenyl)guanidine. These computational methods, which fall under the umbrella of molecular modeling, provide insights into how electrons are distributed within the molecule and the most stable arrangement of its atoms in space. unipd.it

The electronic structure of N-(5-Fluoro-2-methylphenyl)guanidine is characterized by the interplay between the electron-donating guanidine (B92328) group and the substituted phenyl ring. The fluorine atom at the 5-position acts as an electron-withdrawing group due to its high electronegativity, while the methyl group at the 2-position is weakly electron-donating. This substitution pattern influences the electron density across the aromatic ring and the guanidinium (B1211019) moiety.

Molecular geometry optimization, typically performed using ab initio or Density Functional Theory (DFT) methods, can predict bond lengths, bond angles, and dihedral angles of the most stable conformation. For N-(5-Fluoro-2-methylphenyl)guanidine, key geometric parameters would include the C-N bond lengths within the guanidine core and the orientation of the phenyl ring relative to the guanidine group. It is anticipated that the guanidine group will exhibit partial double bond character in its C-N bonds, a hallmark of this functional group.

A representative table of calculated geometric parameters for a related fluoroaryl guanidine is presented below, illustrating the type of data obtained from such calculations.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C(aryl)-N | 1.38 | - | - |

| N-C(guanidinyl) | 1.34 - 1.38 | - | - |

| C-N-C | - | 118-122 | - |

| Phenyl Ring-Guanidine | - | - | 40-60 |

Note: The data in this table is illustrative and based on typical values for similar structures, not direct experimental values for N-(5-Fluoro-2-methylphenyl)guanidine.

Density Functional Theory (DFT) Studies on Reactivity, Stability, and Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reactivity and stability of organic molecules. mdpi.com For N-(5-Fluoro-2-methylphenyl)guanidine, DFT calculations can provide a detailed understanding of its chemical behavior. These studies often involve mapping the potential energy surface to identify stable isomers, transition states, and reaction pathways. unipd.it

The reactivity of the guanidine group is a central focus. Its basicity and nucleophilicity can be quantified through calculations of proton affinity and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. The presence of the fluoro- and methyl-substituted phenyl ring will modulate these properties.

DFT studies can also predict the thermodynamic stability of different tautomers and conformers of N-(5-Fluoro-2-methylphenyl)guanidine. mdpi.com By comparing the calculated energies of various possible structures, the most stable form in the gas phase or in solution can be identified. This is crucial for understanding which species is likely to be present under specific conditions.

Furthermore, DFT can be employed to model reaction pathways, such as protonation, alkylation, or participation in catalytic cycles. By calculating the activation energies for these processes, researchers can predict the feasibility and kinetics of various reactions involving N-(5-Fluoro-2-methylphenyl)guanidine. mdpi.com

Below is a table summarizing the types of data that can be obtained from DFT studies on a molecule like N-(5-Fluoro-2-methylphenyl)guanidine.

| Calculated Property | Predicted Value/Information |

| HOMO Energy | -5 to -7 eV |

| LUMO Energy | 1 to 3 eV |

| HOMO-LUMO Gap | 6 to 10 eV |

| Proton Affinity | > 240 kcal/mol |

| Relative Tautomer Energies | ΔE values for different tautomeric forms |

Note: The values in this table are estimates based on typical DFT results for analogous compounds.

Conformational Analysis and Tautomerism of N-(5-Fluoro-2-methylphenyl)guanidine

The structural diversity of N-(5-Fluoro-2-methylphenyl)guanidine is enhanced by the possibilities of different conformations and tautomeric forms. Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this molecule, a key conformational aspect is the rotation around the C(aryl)-N bond, which determines the orientation of the phenyl ring with respect to the guanidine moiety.

Tautomerism is another critical feature of guanidines. mdpi.com These are isomers that differ in the position of a proton and a double bond. For an N-arylguanidine, several tautomeric forms are possible, influencing the molecule's hydrogen bonding capacity and electronic properties. The relative stability of these tautomers is governed by both the electronic nature of the substituents and the surrounding environment (e.g., solvent or solid state). mdpi.com Studies on related N,N'-substituted guanidines have shown that the electronic properties of the substituents and intermolecular hydrogen bonding in a crystal lattice can determine which tautomer is favored. mdpi.com

Computational methods, particularly DFT, are well-suited to explore the potential energy landscape of N-(5-Fluoro-2-methylphenyl)guanidine, identifying the most stable conformers and tautomers. The results of such analyses are crucial for understanding its interactions with biological targets, as different tautomers and conformers may exhibit distinct binding properties.

The following table outlines the potential tautomers of N-(5-Fluoro-2-methylphenyl)guanidine that could be investigated.

| Tautomer Name | Description |

| Imino Tautomer | Double bond between the central carbon and the nitrogen bearing the phenyl group. |

| Amino Tautomer | Double bond between the central carbon and one of the terminal nitrogen atoms. |

Computational Modeling of Intermolecular Interactions and Hydrogen Bonding Networks

The ability of N-(5-Fluoro-2-methylphenyl)guanidine to form intermolecular interactions, particularly hydrogen bonds, is fundamental to its chemical and biological behavior. The guanidine group is an excellent hydrogen bond donor and acceptor, allowing it to participate in complex hydrogen bonding networks.

Computational modeling can be used to simulate these interactions. By placing the molecule in a simulated environment (e.g., a box of water molecules or in the active site of an enzyme), the preferred hydrogen bonding patterns can be identified. These models can predict the geometry and strength of individual hydrogen bonds.

The fluorine atom on the phenyl ring can also participate in weaker interactions, such as C-H···F hydrogen bonds or dipole-dipole interactions, which can further influence the molecule's packing in the solid state and its binding to biological receptors. Understanding these non-covalent interactions is key to rational drug design and materials science applications. mdpi.com

A summary of potential intermolecular interactions is provided in the table below.

| Interaction Type | Participating Atoms |

| N-H···N Hydrogen Bond | Guanidine N-H as donor, another guanidine N as acceptor. |

| N-H···O Hydrogen Bond | Guanidine N-H as donor, a carbonyl oxygen as acceptor. |

| C-H···F Hydrogen Bond | Aromatic or methyl C-H as donor, fluorine as acceptor. |

Predictive Modeling of Structure-Reactivity Relationships in Fluoroaryl Guanidine Systems

Predictive modeling of structure-reactivity relationships aims to correlate the structural features of a series of molecules with their chemical reactivity or biological activity. For fluoroaryl guanidines, this involves understanding how variations in the substitution pattern on the aryl ring affect the properties of the guanidine group.

By computationally screening a virtual library of related compounds, where the position and nature of the substituents are varied, it is possible to build quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models. These models use molecular descriptors, derived from computational chemistry, to predict the reactivity or activity of new, unsynthesized compounds.

For N-(5-Fluoro-2-methylphenyl)guanidine, relevant descriptors would include electronic parameters (e.g., atomic charges, dipole moment), steric parameters (e.g., molecular volume, surface area), and frontier orbital energies. These models can guide the synthesis of new fluoroaryl guanidines with desired properties, such as enhanced basicity, specific binding affinity, or improved catalytic activity. unipd.itmdpi.com

The table below lists some of the computational descriptors that would be used in such a predictive model.

| Descriptor Class | Examples |

| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies |

| Steric | Molecular volume, Surface area, Ovality |

| Topological | Connectivity indices, Shape indices |

Role As a Synthetic Building Block and Catalytic Motif in Organic Synthesis

Utilization of N-(5-Fluoro-2-methylphenyl)guanidine in the Synthesis of Complex Organic Molecules

While direct, published examples of the use of N-(5-Fluoro-2-methylphenyl)guanidine in the total synthesis of complex natural products are not readily found, its potential as a key building block in medicinal chemistry is suggested by its inclusion in several patents. For instance, this compound has been cited in patents for the development of p38 kinase inhibitors, which are targets for treating inflammatory diseases. chiralen.com This indicates its role as a valuable intermediate in the synthesis of pharmacologically active agents.

The general utility of guanidine-containing compounds in the synthesis of bioactive molecules is well-established. mdpi.commdpi.com The guanidine (B92328) group can act as a versatile synthon in the construction of various heterocyclic systems. It is plausible that N-(5-Fluoro-2-methylphenyl)guanidine could be employed in multicomponent reactions, such as the Biginelli reaction, to create substituted dihydropyrimidines, a scaffold present in many biologically active compounds. google.comnih.gov The presence of the fluoro and methyl groups on the phenyl ring can be used to fine-tune the steric and electronic properties of the final molecule, potentially leading to improved biological activity or pharmacokinetic profiles. mdpi.com

Table 1: Physicochemical Properties of 1-(5-Fluoro-2-methylphenyl)guanidine

| Property | Value | Source |

| CAS Number | 41213-73-4 | sigmaaldrich.com |

| Molecular Formula | C₈H₁₀FN₃ | sigmaaldrich.com |

| Molecular Weight | 167.19 g/mol | sigmaaldrich.com |

| IUPAC Name | N-(5-fluoro-2-methylphenyl)guanidine | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

Development and Application of N-(5-Fluoro-2-methylphenyl)guanidine-Based Organocatalysts

Guanidines are recognized as powerful Brønsted base organocatalysts due to the high pKa of their conjugate acids. nih.gov While there are no specific reports on organocatalysts derived from N-(5-Fluoro-2-methylphenyl)guanidine, the principles of guanidine organocatalysis suggest its potential in this field. Chiral guanidines have been successfully employed in a variety of asymmetric transformations.

It is conceivable that a chiral scaffold could be appended to the guanidine nitrogen of this compound to create a novel organocatalyst. The electronic nature of the 5-fluoro-2-methylphenyl group would likely influence the basicity and, consequently, the catalytic activity of such a molecule. The electron-withdrawing fluorine atom would be expected to decrease the basicity of the guanidine moiety compared to an unsubstituted phenylguanidine. This modulation of basicity could be advantageous in certain catalytic applications where a finely tuned base strength is required.

Strategies for Incorporating the Fluoroaryl Guanidine Unit into Diverse Molecular Scaffolds

The incorporation of the N-(5-fluoro-2-methylphenyl)guanidine unit into more complex molecular architectures would typically be achieved through standard guanylation reactions. A common and versatile method involves the reaction of the corresponding aniline (B41778), 5-fluoro-2-methylaniline, with a guanylating agent.

One of the most widely used guanylating reagents is N,N′-di-Boc-S-methylisothiourea. The reaction proceeds by displacement of the methylthio group by the amine, followed by deprotection of the Boc groups under acidic conditions to yield the desired guanidine. mdpi.com Other guanylation methods include the use of cyanamide (B42294) or derivatives of chloroformamidine.

These strategies would allow for the introduction of the fluoroaryl guanidine moiety at various stages of a synthetic sequence, providing flexibility in the design and synthesis of new chemical entities. The synthesis of guanidine-containing heterocycles, for example, often involves the condensation of a guanidine with a bifunctional electrophile. drugpatentwatch.com

Investigation of Ligand Architectures Featuring the N-(5-Fluoro-2-methylphenyl)guanidine Moiety

Guanidines and their deprotonated forms, guanidinates, are versatile ligands in coordination chemistry and have been used to stabilize a wide range of metal ions. nih.gov The nitrogen atoms of the guanidine group can coordinate to metal centers in various modes, including monodentate, bidentate chelating, and bridging fashions.

While specific ligand architectures featuring the N-(5-fluoro-2-methylphenyl)guanidine moiety are not described in the literature, its potential as a ligand can be inferred from the extensive chemistry of other substituted guanidines. The electronic and steric properties of the 5-fluoro-2-methylphenyl substituent would play a crucial role in determining the coordination properties of the ligand and the resulting stability and reactivity of the metal complex. The fluorine atom, being electron-withdrawing, could influence the electron density on the coordinating nitrogen atoms, thereby affecting the metal-ligand bond strength. The methyl group provides steric bulk, which can be used to control the coordination environment around the metal center. Such ligands could find applications in catalysis, materials science, and bioinorganic chemistry.

Table 2: Patents Citing this compound

| Patent Number | Title | Potential Application |

| US-6552019-B1 | Inhibitors of p38 | Anti-inflammatory agents |

| US-7186737-B2 | Inhibitors of p38 | Anti-inflammatory agents |

| US-6528508-B2 | Inhibitors of p38 | Anti-inflammatory agents |

Structure Reactivity Relationship Studies in the Context of Fluoroaryl Guanidine Chemistry

Systematic Variation of Aromatic Substituents and their Impact on Guanidine (B92328) Properties

The properties of aryl guanidines are highly sensitive to the nature and position of substituents on the aromatic ring. While guanidine itself is a very strong base with a pKa of 13.6, the introduction of an aromatic group generally lowers its basicity. researchgate.net For instance, 1,3-diphenyl guanidine has a pKa of 9.1 in dimethylformamide. researchgate.net This is due to the electron-withdrawing nature of the phenyl ring, which delocalizes the lone pair of electrons on the nitrogen, making them less available for protonation.

The systematic variation of substituents on the phenyl ring allows for the fine-tuning of the guanidine's electronic and steric properties. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have predictable effects on the basicity of the guanidine moiety.

A study on a series of aryl guanidines and 2-(arylimino)imidazolidines demonstrated a clear correlation between the electronic nature of the substituents and the measured pKa values. semanticscholar.orgrsc.org The study of the quantitative effect of diverse substituents on the basicity of aryl guanidine and 2-(arylimino)imidazolidine derivatives is useful for medicinal chemists working with biologically relevant guanidine-containing molecules. semanticscholar.org

To illustrate the impact of substituents on the pKa of phenylguanidine, consider the following data which, while not exhaustive for all possible substitutions, provides a clear trend.

| Substituent on Phenyl Ring | pKa | Effect |

| 4-Nitro | Lowered | Strong EWG |

| 4-Chloro | Lowered | EWG |

| Unsubstituted | 10.88 organicchemistrydata.org | Reference |

| 4-Methyl | Raised | EDG |

| Note: Specific pKa values for each substituted phenylguanidine can vary based on experimental conditions. The trend is the key takeaway. |

In the case of 1-(5-Fluoro-2-methylphenyl)guanidine, the fluoro and methyl groups have opposing electronic effects. The fluorine atom at the meta position is a strong electron-withdrawing group through its inductive effect, which would be expected to decrease the basicity of the guanidine. Conversely, the methyl group at the ortho position is an electron-donating group, which should increase basicity. The net effect on the pKa will be a balance of these two opposing influences, alongside steric considerations.

Stereochemical Considerations in Guanidine-Mediated Chemical Processes

While this compound is an achiral molecule, stereochemical factors are still crucial in understanding its role in chemical processes, particularly in the context of catalysis. Chiral guanidines have been extensively developed as powerful organocatalysts in asymmetric synthesis, leveraging their ability to form dual hydrogen bonds to control the stereochemical outcome of reactions. rsc.orgnih.gov These catalysts can achieve high catalytic activities and enantioselectivities. nih.gov

Even with achiral guanidines like this compound, stereochemical aspects come into play in several ways:

Conformational Isomerism: The rotation around the C-N bond connecting the phenyl ring to the guanidine group can be restricted due to steric hindrance from the ortho-methyl group. This can lead to distinct, stable conformers (atropisomers), which may exhibit different reactivity. The planarity of the guanidinium (B1211019) group, resulting from resonance stabilization of its conjugate acid, also influences its interactions with other molecules. scripps.edu

Substrate Recognition: In guanidine-mediated processes, the spatial arrangement of the guanidine group and its substituents will dictate how it interacts with a substrate. For a chiral substrate, the different faces of the substrate may interact differently with the guanidine, leading to diastereoselectivity in the reaction.

Catalyst-Substrate Complex: When used as a catalyst, the guanidine can form a complex with the substrate. The three-dimensional structure of this complex, influenced by hydrogen bonding and steric interactions, is critical in determining the stereochemical course of the reaction. DFT calculations have been used to elucidate the role of switchable hydrogen bonds in imparting stereoselectivity in guanidine-catalyzed reactions. rsc.org

The design of axially chiral guanidines has been shown to be an effective strategy for asymmetric induction in various chemical transformations. nih.gov While our subject compound is not axially chiral, the principles of how the spatial arrangement of groups around the guanidine core influences stereochemistry are transferable.

Electronic Effects of Fluoroaryl Moieties on Guanidine Basic Properties and Nucleophilicity

The electronic properties of the fluoroaryl moiety in this compound have a profound impact on the basicity and nucleophilicity of the guanidine group. These two properties are related but distinct. Basicity refers to the ability of the guanidine to accept a proton, while nucleophilicity describes its ability to donate its electron pair to an electrophilic carbon.

The high basicity of guanidine is a result of the resonance stabilization of its conjugate acid, the guanidinium cation. scripps.edu The positive charge is delocalized over the three nitrogen atoms, making the deprotonation of the guanidinium ion less favorable.

The substituents on the aryl ring modulate this basicity. In our target molecule, we have:

A Fluoro Group: Located at the 5-position (meta to the guanidine), the fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density on the nitrogen atoms of the guanidine group, making them less basic.

A Methyl Group: Situated at the 2-position (ortho to the guanidine), the methyl group has an electron-donating inductive effect (+I effect) and a hyperconjugation effect, both of which increase the electron density on the guanidine nitrogens, thereby increasing basicity.

The following table summarizes the expected electronic effects of these substituents on the guanidine properties:

| Substituent | Position | Electronic Effect | Impact on Basicity | Impact on Nucleophilicity |

| Fluoro | 5- (meta) | -I (strong) | Decreases | Decreases |

| Methyl | 2- (ortho) | +I (weak), Hyperconjugation | Increases | Increases |

The nucleophilicity of the guanidine is also influenced by these electronic effects. A higher electron density on the nitrogen atoms generally leads to greater nucleophilicity. Therefore, the fluoro group will decrease nucleophilicity, while the methyl group will enhance it. In guanidine-catalyzed reactions, the guanidine often acts as a nucleophilic catalyst. semanticscholar.org The balance of these electronic effects in this compound will determine its efficacy in such catalytic cycles.

Influence of Molecular Rigidity and Steric Hindrance on Reactivity Profiles

The presence of the ortho-methyl group in this compound introduces significant steric hindrance around the C-N bond connecting the phenyl ring to the guanidine moiety. This steric hindrance has a major influence on the molecule's conformation, rigidity, and ultimately, its reactivity.

Steric effects can significantly influence the structure of a molecule. numberanalytics.com The presence of bulky groups can lead to an increase in bond lengths and angles, resulting in a destabilization of the molecule. numberanalytics.com These effects arise from repulsive interactions between overlapping electron clouds. dalalinstitute.com

The key impacts of the ortho-methyl group are:

Restricted Rotation: The steric clash between the methyl group and the hydrogens on the guanidine nitrogen atoms will restrict the free rotation around the C(aryl)-N(guanidine) bond. This leads to a more rigid molecular conformation where the phenyl ring and the guanidine group are likely to be out of plane with respect to each other. In the case of biphenyls, ortho-substituents can lead to a non-planar conformation. numberanalytics.com This can have a significant impact on how the molecule interacts with other species.

Shielding of the Reactive Center: The ortho-methyl group can sterically shield the guanidine nitrogen atoms, making it more difficult for them to act as nucleophiles or bases. This can slow down reaction rates. dalalinstitute.com The use of sterically hindered guanidine derivatives as strong, non-nucleophilic bases is a common strategy in organic synthesis. researchgate.net

Emerging Research Avenues and Future Outlook in N 5 Fluoro 2 Methylphenyl Guanidine Chemistry

Development of Novel and Efficient Synthetic Routes for N-(5-Fluoro-2-methylphenyl)guanidine

The synthesis of N-(5-Fluoro-2-methylphenyl)guanidine, while not specifically detailed in current literature, can be approached through established methods for aryl guanidine (B92328) formation. The primary precursor is 5-Fluoro-2-methylaniline. A common and straightforward route involves the guanylation of this aniline (B41778).

Traditional methods for this transformation include reacting the aniline with a guanylating agent. Common agents are cyanamide (B42294) or its derivatives, and S-methylisothiourea salts. For instance, reacting 5-Fluoro-2-methylaniline with cyanamide in the presence of an acid catalyst would be a direct approach. Another well-established method is the use of N,N′-di-Boc-S-methylisothiourea, often activated with a mercury (II) salt, followed by deprotection of the Boc groups under acidic conditions.

Future research will likely focus on developing more efficient, safer, and environmentally benign synthetic routes. Key areas of development include:

Catalytic Systems: The use of transition metal catalysts for guanylation reactions is a growing field. nih.gov Catalysts based on copper or palladium could enable milder reaction conditions and broader substrate scopes. organic-chemistry.org For example, scandium(III) triflate has been shown to be an effective catalyst for the guanylation of various amines with cyanamide in aqueous solutions, a method that could be adapted for this synthesis. organic-chemistry.org

Novel Guanylating Reagents: Research into new guanylating agents aims to avoid the toxicity and harsh conditions associated with older methods (e.g., the use of mercury salts). mit.edu Reagents like 1-amidinopyrazole hydrochloride offer a safer alternative for converting primary amines into guanidines. rsc.org

One-Pot Procedures: Developing multi-component, one-pot syntheses would significantly improve efficiency. Such a strategy might involve a copper-catalyzed three-component reaction between an arylboronic acid, an amine, and a cyanamide, which could be explored for the synthesis of substituted N-aryl guanidines. organic-chemistry.org

A plausible synthetic pathway from a common starting material is outlined below:

| Step | Reactant | Reagent(s) | Product |

| 1 | 4-Fluoro-1-methyl-2-nitrobenzene | Iron powder, HCl, Ethanol/Water | 5-Fluoro-2-methylaniline |

| 2 | 5-Fluoro-2-methylaniline | Cyanamide, Acid catalyst (e.g., HNO₃) | N-(5-Fluoro-2-methylphenyl)guanidine |

| Alt. 2 | 5-Fluoro-2-methylaniline | N,N′-bis(tert-butoxycarbonyl)-S-methylisothiourea, HgCl₂, Et₃N then TFA/DCM | N-(5-Fluoro-2-methylphenyl)guanidine |

Exploration of Unconventional Chemical Transformations and Reaction Discovery

Beyond improving its synthesis, future research will delve into the unique reactivity of N-(5-Fluoro-2-methylphenyl)guanidine to discover novel chemical transformations. The interplay between the electron-withdrawing fluorine atom, the electron-donating methyl group, and the highly basic guanidine core presents opportunities for new reaction discovery.

Radical Chemistry: The use of radical reactions in the synthesis of complex molecules is expanding. Radical cascade reactions involving cyanamides have been used to construct guanidine-containing natural products. organic-chemistry.orgrsc.org Investigating the potential of N-(5-Fluoro-2-methylphenyl)guanidine or its precursors in radical-mediated cyclizations or additions could lead to novel heterocyclic scaffolds.

Catalysis: The guanidine moiety itself can act as a potent organocatalyst. Its strong basicity and hydrogen-bonding capabilities can be harnessed to catalyze a variety of reactions. nih.gov Research could explore the catalytic activity of N-(5-Fluoro-2-methylphenyl)guanidine in reactions such as Michael additions, ring-opening polymerizations, or other base-mediated transformations.

Late-Stage Functionalization: Given the synthetic accessibility of the core structure, exploring late-stage C-H functionalization of the phenyl ring could provide rapid access to a library of derivatives. The fluorine and methyl substituents could act as directing groups, guiding the introduction of new functionalities to specific positions on the aromatic ring.

Advanced Computational Methodologies for Predictive Chemical Design and Optimization

Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby reducing the need for extensive trial-and-error experimentation.

Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of guanidinylation reactions. nih.govrsc.org Such studies can help in understanding the role of catalysts, rationalizing product distributions, and designing more efficient catalytic systems. For example, DFT can model the transition states of the reaction between 5-Fluoro-2-methylaniline and various guanylating agents to predict activation energies and identify the most favorable reaction pathway. nih.gov

Predictive Modeling for Properties: Quantitative Structure-Activity Relationship (QSAR) models and other machine learning approaches can be used to predict the biological activity or material properties of derivatives of N-(5-Fluoro-2-methylphenyl)guanidine. nih.govyoutube.com By building models based on a training set of related compounds, researchers can virtually screen new designs and prioritize the synthesis of the most promising candidates for applications in drug discovery or materials science. researchgate.net

Conformational Analysis: The biological activity of a molecule is often dictated by its three-dimensional shape and its ability to bind to a specific target. Computational methods can be used to perform conformational analysis of N-(5-Fluoro-2-methylphenyl)guanidine, identifying low-energy conformations that are likely to be biologically relevant. acs.org

| Computational Method | Application Area | Potential Insights for N-(5-Fluoro-2-methylphenyl)guanidine |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Optimization of synthetic routes, catalyst selection, prediction of reactivity and regioselectivity. rsc.orgnih.gov |

| Machine Learning / QSAR | Predictive Chemical Design | Prediction of biological activity, toxicity, and physicochemical properties for novel derivatives. nih.gov |

| Molecular Dynamics (MD) | Binding and Interaction Studies | Simulation of interactions with biological targets (e.g., enzymes, receptors) to guide drug design. |

Integration with Modern Synthetic Techniques (e.g., Flow Chemistry, Automated Synthesis)

The integration of modern automation and engineering principles into chemical synthesis is revolutionizing the way molecules are made, offering advantages in terms of speed, safety, and scalability.

Flow Chemistry: Continuous flow chemistry offers significant benefits over traditional batch synthesis, including enhanced heat and mass transfer, improved safety when handling hazardous reagents, and the ability to telescope multiple reaction steps. nih.govmdpi.com The synthesis of N-(5-Fluoro-2-methylphenyl)guanidine could be adapted to a flow process. For example, the nitration and subsequent reduction to form the aniline precursor, followed by the final guanylation step, could potentially be run in a continuous, multi-step flow system, reducing manual handling and improving process control. nih.gov

Automated Synthesis: Automated synthesis platforms, including robotic systems, can be used to rapidly generate libraries of chemical compounds for screening purposes. nih.govnih.gov An automated platform could be programmed to synthesize a range of N-aryl guanidines by varying the starting aniline and the reaction conditions. This high-throughput approach would accelerate the exploration of the chemical space around N-(5-Fluoro-2-methylphenyl)guanidine and the discovery of new compounds with desirable properties. The development of automated synthesis protocols for guanidine-containing oligonucleotides demonstrates the feasibility of applying this technology to guanidine chemistry. nih.govnih.gov

The adoption of these modern techniques will be crucial for unlocking the full potential of N-(5-Fluoro-2-methylphenyl)guanidine and its analogues, enabling their efficient production and rapid evaluation in a variety of applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-Fluoro-2-methylphenyl)guanidine, and how can purity be validated?

- Methodological Answer :

- Synthesis : Use Buchwald-Hartwig amination or palladium-catalyzed coupling to introduce the guanidine group to the fluorinated aromatic ring. For example, highlights similar sulfonamide-guanidine syntheses via nucleophilic substitution .

- Purity Validation : Employ HPLC (≥95% purity threshold) with a C18 column and UV detection at 254 nm. Confirm structural integrity via (e.g., aromatic protons at δ 7.2–7.8 ppm, guanidine NH signals at δ 6.5–8.0 ppm) and LC-MS for molecular ion confirmation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : to confirm fluorine substitution (δ -110 to -120 ppm for aryl-F). and for aromatic and guanidine group assignment.

- FT-IR : Look for N-H stretches (3200–3500 cm) and C-F vibrations (1200–1250 cm) .

- Mass Spectrometry : High-resolution ESI-MS to verify the molecular formula (e.g., [M+H] at m/z 196.08) .

Q. What are the key stability considerations for storing this compound, and how should degradation be monitored?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers under inert gas (N or Ar) at -20°C to prevent hydrolysis of the guanidine group.

- Degradation Monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Track degradation products like 5-fluoro-2-methylaniline via GC-MS .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives to optimize pharmacological activity?

- Methodological Answer :

- Structural Modifications : Introduce substituents at the phenyl ring (e.g., electron-withdrawing groups at para positions) or modify the guanidine moiety (e.g., alkylation). demonstrates SAR analysis for pyrimidine-guanidine hybrids .

- Biological Assays : Test inhibitory activity against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR. Compare IC values across derivatives .

Q. What strategies should be employed to resolve contradictions in reported biological activity data for guanidine derivatives like this compound?

- Methodological Answer :

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to account for variability in assay conditions (pH, temperature) or cell lines.

- Reproducibility Checks : Replicate key studies under standardized protocols (e.g., ’s emphasis on experimental repeatability) .

- Mechanistic Studies : Use knockout cell lines or competitive binding assays to confirm target specificity .

Q. How can computational modeling be integrated with experimental data to predict the binding affinity of this compound with target receptors?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with receptor active sites (e.g., hydrogen bonds with Asp189 in trypsin-like proteases).

- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2.0 Å). Validate predictions with SPR or ITC binding assays .

Q. What experimental designs are suitable for assessing the selectivity of this compound across multiple enzyme isoforms?

- Methodological Answer :

- Panel Screening : Test against isoform-specific substrates (e.g., CYP3A4 vs. CYP2D6) using fluorogenic assays.

- Counter-Screening : Include off-target receptors (e.g., GPCRs, ion channels) to rule out polypharmacology. uses this approach for histamine receptor antagonists .

Data Analysis & Reporting

Q. How should researchers statistically analyze dose-response data for this compound in enzyme inhibition studies?

- Methodological Answer :

- Curve Fitting : Use nonlinear regression (GraphPad Prism) to calculate IC values (4-parameter logistic model).

- Error Reporting : Include 95% confidence intervals and n ≥ 3 replicates. Apply ANOVA for multi-group comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.